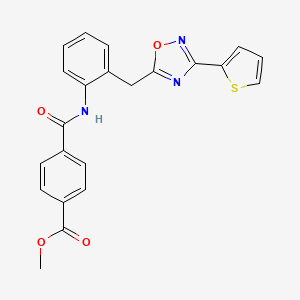

Methyl 4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

Description

Methyl 4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group and a methyl benzoate ester. The ester group (methyl benzoate) may influence solubility and hydrolysis kinetics, impacting bioavailability.

For example, describes the preparation of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole using thiophene-2-carboxylic acid and hydrazide derivatives under POCl₃ catalysis .

Properties

IUPAC Name |

methyl 4-[[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S/c1-28-22(27)15-10-8-14(9-11-15)21(26)23-17-6-3-2-5-16(17)13-19-24-20(25-29-19)18-7-4-12-30-18/h2-12H,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJLIUZXMHOPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene moiety and an oxadiazole ring, which are known for their biological activities. The molecular formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism.

- Receptor Modulation : It may act on specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. A summary of these findings is presented in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Research Findings

Recent studies have focused on the synthesis and characterization of the compound alongside its biological evaluations. For example:

- Synthesis : The compound was synthesized using a multi-step reaction involving thiophene derivatives and oxadiazole intermediates.

- Characterization : Techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Heterocyclic Cores

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives

The compound 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole () shares the thiophene substituent but differs in oxadiazole ring position (1,3,4 vs. 1,2,4).

Thiadiazole Analogs

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (–8, 10) replaces the oxadiazole oxygen with sulfur, forming a 1,3,4-thiadiazole. This analog has acute toxicity (Category 4 for oral, dermal, and inhalation exposure), suggesting that sulfur substitution may introduce safety concerns absent in the target oxadiazole compound .

Substituent Effects on Bioactivity and Physicochemical Properties

Thiophene-Containing Derivatives

Both the target compound and ’s 1,3,4-oxadiazole derivative incorporate thiophen-2-yl groups. Thiophene’s electron-rich aromatic system facilitates interactions with hydrophobic protein pockets. However, the target compound’s additional phenylcarbamoyl and methyl benzoate groups may confer higher molecular weight (estimated ~425 g/mol) compared to ’s simpler analog (MW ~337 g/mol), influencing pharmacokinetics .

Morpholinoethyl-Imidazolidinedione Derivatives

A patent () describes a 1,2,4-oxadiazole compound with morpholinoethyl and imidazolidinedione substituents. These bulky groups likely improve target selectivity (e.g., enzyme inhibition) but reduce solubility. In contrast, the target compound’s methyl benzoate and phenylcarbamoyl groups balance lipophilicity and hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of thioamide precursors under acidic conditions. For example, thiophene-containing oxadiazoles can be synthesized by reacting nitriles with hydroxylamine, followed by coupling to a benzyl chloride intermediate. The final carbamoyl benzoate ester is formed via a Schotten-Baumann reaction using methyl 4-(chlorocarbonyl)benzoate and the amine intermediate. Reactions should be monitored using TLC or HPLC for purity .

- Key Considerations : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of sensitive intermediates. Catalyst-free aqueous ethanol-mediated methods may improve yield in specific steps .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the thiophene protons (δ 7.2–7.8 ppm), oxadiazole-linked methylene group (δ 4.5–5.0 ppm), and benzoate ester (δ 3.9 ppm for the methyl group) .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]) at m/z 423.12 (calculated for CHNOS).

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability and storage requirements for this compound?

- Methodology : Store in airtight, light-resistant containers at 2–8°C in a well-ventilated area. Avoid exposure to strong acids/bases, oxidizing agents, and moisture, as the oxadiazole ring is prone to hydrolysis under acidic/alkaline conditions . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can the reactivity of the oxadiazole and thiophene moieties be leveraged in derivatization?

- Methodology :

- Oxidation : Treat with hydrogen peroxide (HO) in acetic acid to convert thiophene to sulfoxide derivatives, monitored by IR spectroscopy for S=O stretching (1050–1150 cm) .

- Electrophilic Substitution : Thiophene’s electron-rich nature allows bromination (using Br/FeBr) or nitration (HNO/HSO) to introduce functional groups for SAR studies .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

- Methodology :

- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess π-π stacking effects. Modify the benzoate ester to a free acid or amide to study solubility impacts .

- Biological Assays : Screen analogs against enzyme targets (e.g., kinase inhibitors) using fluorescence polarization assays. Cross-reference with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS. Parameterize the oxadiazole-thiophene moiety with DFT-optimized charges .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. Validate with in vitro permeability assays (Caco-2 cells) .

Q. How should researchers address contradictions in reported biological activity data?

- Methodology :

- Dose-Response Analysis : Re-test activity across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects. Use Hill slope calculations to confirm target specificity .

- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out polypharmacology. Cross-validate with CRISPR-based gene knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.